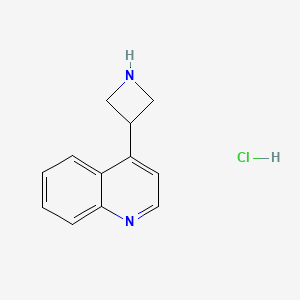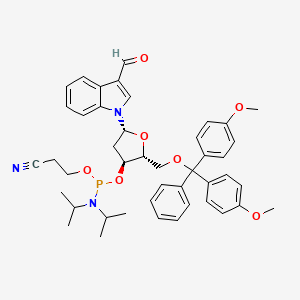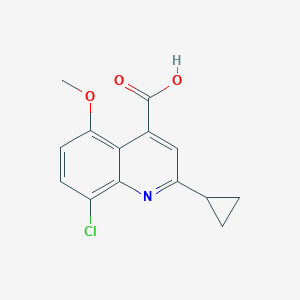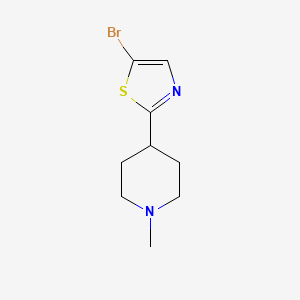
5-Bromo-2-(1-methyl-4-piperidyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-methyl-4-piperidyl)thiazole is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of 261.18 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole typically involves the reaction of 2-bromo-1-(1-methyl-4-piperidyl)ethanone with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-methyl-4-piperidyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-2-(1-methyl-4-piperidyl)thiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-methyl-4-piperidyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Another brominated thiazole derivative with similar chemical properties.
4-(5-Bromo-1,3-thiazol-2-yl)hexahydropyridine: A compound with a similar structure but different functional groups.
Uniqueness
5-Bromo-2-(1-methyl-4-piperidyl)thiazole is unique due to its specific combination of a thiazole ring and a piperidyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H13BrN2S |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c1-12-4-2-7(3-5-12)9-11-6-8(10)13-9/h6-7H,2-5H2,1H3 |
InChI Key |
SKNBEBDZSWFSCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
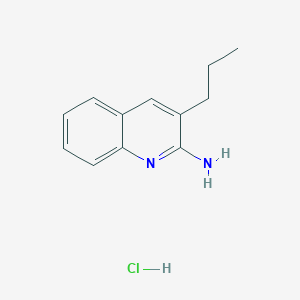
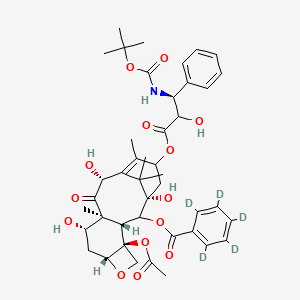

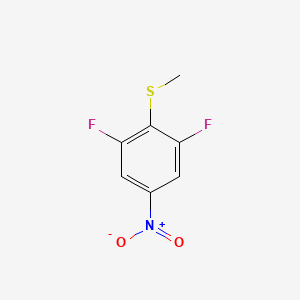
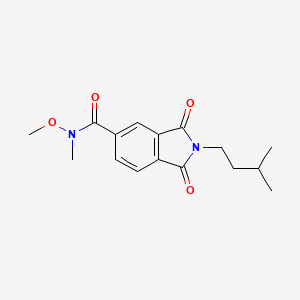

![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)

